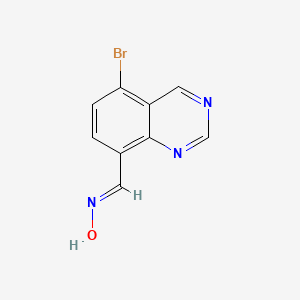![molecular formula C24H16 B13015026 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is a complex organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused rings, making it an interesting subject for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the use of palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation . This method allows for the formation of the complex fused ring structure characteristic of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Applications De Recherche Scientifique
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Applied in the development of organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism by which 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic properties. It can interact with various molecular targets, including enzymes and receptors, through π-π interactions and other non-covalent interactions. These interactions can influence the pathways involved in electronic conduction and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,9,10-Tetrahydrodicyclopenta[cd,lm]perylene
- 3,4,9,10-Tetramethylperylene
Uniqueness
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is unique due to its specific ring structure and electronic properties. Compared to similar compounds, it exhibits different magnetic and electronic behaviors, which can be attributed to the differences in the transverse correlations between the positions of the chains in its structure .
Propriétés
Formule moléculaire |
C24H16 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,8,10,12,14,18(22),19,23-decaene |
InChI |
InChI=1S/C24H16/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h5-12H,1-4H2 |
Clé InChI |
FCUZIOYDBKVZCF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C3C4=CC=C5CCC6=C5C4=C(C=C6)C7=C3C2=C1C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)
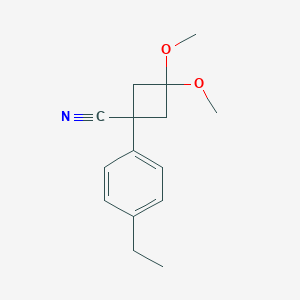
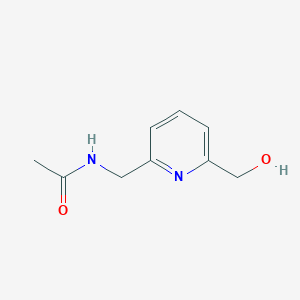
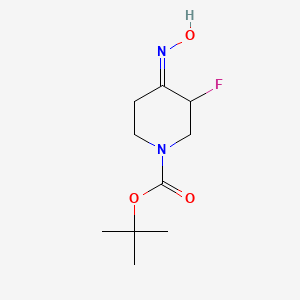
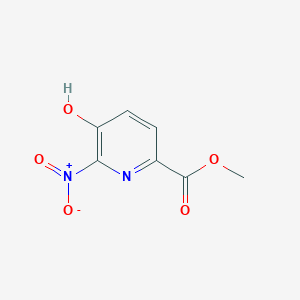
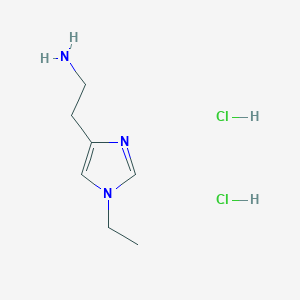
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)






